An In-depth Technical Guide to the Synthesis and Characterization of Bisphenol M
An In-depth Technical Guide to the Synthesis and Characterization of Bisphenol M
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bisphenol M [4,4'-(1,3-Phenylenediisopropylidene)bisphenol], a significant analog within the bisphenol family.[1][2][3] This document details a representative synthesis protocol, outlines key characterization methodologies, and presents the corresponding data in a clear and accessible format for researchers and professionals in drug development and related scientific fields.
Synthesis of Bisphenol M
The synthesis of Bisphenol M is typically achieved through the acid-catalyzed condensation reaction of phenol (B47542) with 1,3-diisopropenylbenzene (B1663925).[4] While various acidic catalysts can be employed, the use of a solid acid catalyst, such as a sulfonated polystyrene resin cross-linked with divinylbenzene (B73037) (ion-exchange resin), offers advantages in terms of catalyst separation and product purity.[5][6][7]
Representative Experimental Protocol
The following protocol describes a representative method for the synthesis of Bisphenol M using an ion-exchange resin catalyst.
Materials:
-
Phenol (excess)
-
1,3-Diisopropenylbenzene
-
Sulfonated polystyrene-divinylbenzene ion-exchange resin (e.g., Amberlyst 15)
-
Methanol (B129727) (for washing)
-
Deionized water
Equipment:
-
Jacketed glass reactor with mechanical stirrer, thermometer, and reflux condenser
-
Heating/cooling circulator
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Büchner funnel and vacuum flask
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Catalyst Preparation: The ion-exchange resin is pre-washed with methanol and then deionized water to remove any impurities and is subsequently dried.
-
Reaction Setup: The reactor is charged with an excess of phenol and the ion-exchange resin catalyst. The mixture is heated to the desired reaction temperature (typically between 50-80°C) with stirring.[8]
-
Addition of Reactant: 1,3-Diisopropenylbenzene is slowly added to the heated mixture. The molar ratio of phenol to 1,3-diisopropenylbenzene is typically kept high (e.g., 10:1) to favor the formation of the desired bisphenol and minimize side reactions.[9]
-
Reaction: The reaction mixture is maintained at the set temperature with continuous stirring for a period of 2 to 24 hours, depending on the desired conversion.[10] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Removal: After the reaction is complete, the mixture is cooled, and the ion-exchange resin catalyst is removed by filtration.
-
Product Isolation: The excess phenol is removed from the filtrate by vacuum distillation. The crude Bisphenol M is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product as a white to almost white solid.[3] The purity of the final product can be confirmed by measuring its melting point and by HPLC analysis.
Caption: Workflow for the synthesis of Bisphenol M.
Characterization of Bisphenol M
The structural confirmation and purity assessment of the synthesized Bisphenol M are conducted using a variety of analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₂ | [2] |
| Molecular Weight | 346.46 g/mol | [2] |
| Melting Point | 135-139 °C | [4] |
| Appearance | White to almost white solid | [3] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of Bisphenol M and for monitoring the progress of the synthesis reaction. An analytical standard of Bisphenol M with a purity of ≥99.0% as determined by HPLC is commercially available.[11]
Representative HPLC Method:
A common method for the analysis of bisphenols involves reversed-phase HPLC with UV detection.
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of acetonitrile (B52724) and water |
| Detection | UV spectrophotometer at a wavelength of 227 nm |
| Purity Standard | ≥99.0% |
Spectroscopic Characterization
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Bisphenol M. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectral Data (DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Anticipated ~9.2 | Singlet | 2H | Ar-OH |
| Anticipated ~7.0-7.3 | Multiplet | 12H | Ar-H |
| Anticipated ~1.6 | Singlet | 12H | -C(CH₃ )₂ |
Note: The anticipated chemical shifts are based on the analysis of the spectrum available from PubChem and general knowledge of similar structures. Actual experimental values may vary slightly.
¹³C NMR Spectral Data (Solvent Dependent):
| Chemical Shift (ppm) | Assignment |
| Anticipated ~155 | C -OH |
| Anticipated ~148 | Quaternary C (aromatic, attached to isopropylidene) |
| Anticipated ~144 | Quaternary C (central aromatic ring) |
| Anticipated ~127 | C -H (aromatic) |
| Anticipated ~124 | C -H (central aromatic ring) |
| Anticipated ~114 | C -H (aromatic, ortho to -OH) |
| Anticipated ~42 | Quaternary C (isopropylidene) |
| Anticipated ~31 | C H₃ |
Note: The anticipated chemical shifts are based on general values for similar bisphenol structures.
FTIR spectroscopy is used to identify the functional groups present in the Bisphenol M molecule. The spectrum is characterized by specific absorption bands corresponding to the vibrations of these groups.
FTIR Spectral Data (Mull):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| Anticipated ~3300 (broad) | O-H stretching | Phenolic -OH |
| Anticipated ~3050 | C-H stretching | Aromatic C-H |
| Anticipated ~2970 | C-H stretching | Aliphatic C-H (in CH₃) |
| Anticipated ~1610, 1510 | C=C stretching | Aromatic ring |
| Anticipated ~1230 | C-O stretching | Phenolic C-O |
| Anticipated ~830 | C-H bending (out-of-plane) | para-substituted aromatic ring |
Note: The anticipated wavenumbers are based on the analysis of the spectrum available from PubChem and characteristic infrared absorption frequencies.[12]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Bisphenol M, which aids in its identification and structural confirmation.
LC-MS/MS Data:
| Parameter | Value | Reference |
| Precursor Ion [M-H]⁻ | m/z 345.2 | [13] |
| Product Ion 1 | m/z 330.3 | [13] |
| Product Ion 2 | m/z 251.4 | [13] |
The fragmentation likely involves the loss of a methyl group (-CH₃) to form the ion at m/z 330.3, followed by further fragmentation.
Caption: Workflow for the characterization of Bisphenol M.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4,4'-(1,3-PHENYLENEDIISOPROPYLIDENE)BISPHENOL | 13595-25-0 [chemicalbook.com]
- 3. 4,4'-(1,3-PHENYLENEDIISOPROPYLIDENE)BISPHENOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Bisphenol M | CAS#:13595-25-0 | Chemsrc [chemsrc.com]
- 5. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 6. samyangtrilite.com [samyangtrilite.com]
- 7. samyangtrilite.com [samyangtrilite.com]
- 8. hmdb.ca [hmdb.ca]
- 9. US3394089A - Ion exchange catalyst for the preparation of bisphenols - Google Patents [patents.google.com]
- 10. JP4168646B2 - Method for producing 4,4 '-(1-phenylethylidene) bisphenol - Google Patents [patents.google.com]
- 11. Bisphenol M analytical standard 13595-25-0 [sigmaaldrich.com]
- 12. Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis- | C24H26O2 | CID 3292100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
